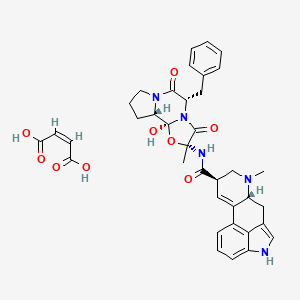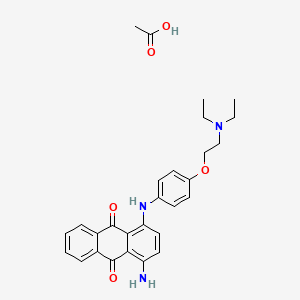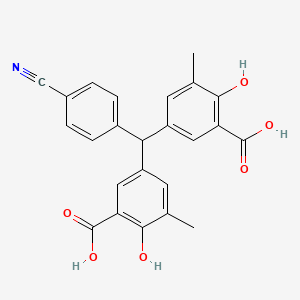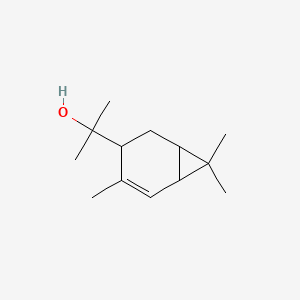
alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-073-9, also known as 2-(2-butoxyethoxy)ethanol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-butoxyethoxy)ethanol is typically synthesized through the reaction of ethylene oxide with butoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of 2-(2-butoxyethoxy)ethanol involves large-scale reactors where ethylene oxide and butoxyethanol are combined. The reaction is carefully monitored to ensure optimal conditions, such as temperature and pressure, are maintained to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-butoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Produces aldehydes or acids.
Reduction: Produces simpler alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-butoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of coatings, paints, and cleaning agents due to its solvent properties.
Mecanismo De Acción
The mechanism of action of 2-(2-butoxyethoxy)ethanol involves its interaction with various molecular targets. It acts as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it can affect cell membranes and proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-butoxyethanol
- Diethylene glycol monobutyl ether
- Ethylene glycol monobutyl ether
Uniqueness
2-(2-butoxyethoxy)ethanol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its relatively low toxicity compared to similar compounds also makes it a preferred choice in various applications.
Propiedades
Número CAS |
93777-42-5 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
2-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)propan-2-ol |
InChI |
InChI=1S/C13H22O/c1-8-6-10-11(12(10,2)3)7-9(8)13(4,5)14/h6,9-11,14H,7H2,1-5H3 |
Clave InChI |
KRUIQQGWBAELRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(C2(C)C)CC1C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


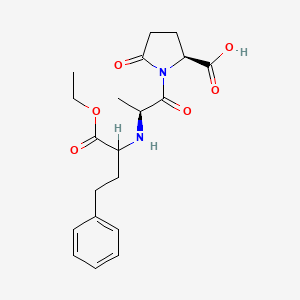
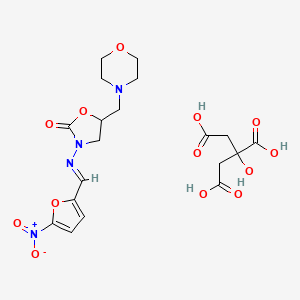
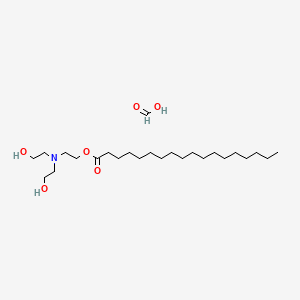


![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
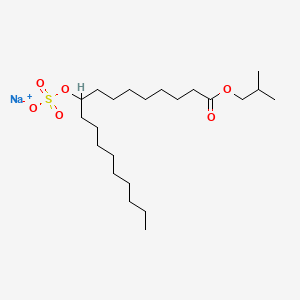
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
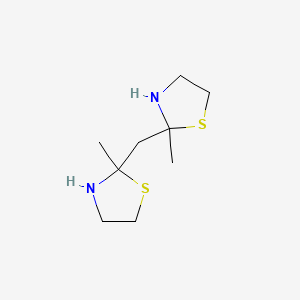
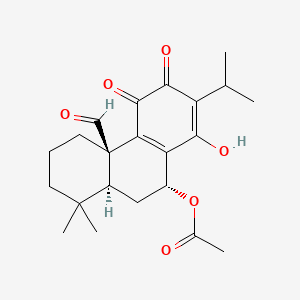
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
